Brassicasterol

Catalog No.
S623915
CAS No.
474-67-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brassicasterol

CAS Number

474-67-9

Product Name

Brassicasterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

OILXMJHPFNGGTO-ZAUYPBDWSA-N

SMILES

Array

Synonyms

24 beta-methylcholesta-5,22-dien-3 beta-ol, brassicasterol, epibrassicasterol, ergosta-5,22-dien-3 beta-ol, trans-22-dehydrocampestrol

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound Brassicasterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Brassicasterol (ergosta-5,22-dien-3β-ol) is a 28-carbon phytosterol characterized by a C24 methyl group and a C22 trans double bond . Synthesized primarily by marine phytoplankton and terrestrial plants in the Brassicaceae family (such as rapeseed and canola), it serves as a critical, high-purity analytical reference standard in commercial laboratories . In procurement contexts, its primary value lies in its structural distinctiveness from common plant sterols like beta-sitosterol and campesterol. This distinctiveness makes pure brassicasterol an indispensable calibration standard for gas chromatography-mass spectrometry (GC-MS) workflows dedicated to food authenticity testing, environmental biomarker quantification, and specialized biophysical research involving lipid membrane dynamics .

Substituting brassicasterol with more abundant, lower-cost phytosterols such as beta-sitosterol, campesterol, or cholesterol fundamentally compromises both analytical diagnostic assays and biophysical formulations [1]. In food safety and adulteration testing, beta-sitosterol is naturally abundant in almost all plant oils, including premium olive oil; therefore, it cannot serve as a differential marker. Brassicasterol, however, is absent in pure olive oil but highly concentrated in cheaper rapeseed or canola oils, making its specific quantification the only regulatory-approved method to prove adulteration [1]. In membrane biophysics, the C22 trans double bond in brassicasterol alters its flexibility compared to the saturated side chains of campesterol and beta-sitosterol, resulting in significantly different phospholipid chain ordering and membrane rigidity profiles that cannot be replicated by generic sterol blends[2].

Regulatory Compliance in Olive Oil Adulteration Testing

Brassicasterol is strictly regulated by the European Union and the International Olive Council (IOC) as a primary marker for oil adulteration. Authentic extra virgin olive oil must contain ≤ 0.1% brassicasterol [1]. Because brassicasterol is highly concentrated in Brassicaceae seed oils, detecting levels above this threshold via GC-MS definitively proves the illicit addition of cheaper canola or rapeseed oil. Beta-sitosterol cannot be used for this purpose, as it constitutes >93% of the natural sterol fraction in authentic olive oil [1].

Evidence DimensionRegulatory detection limit for adulteration
Target Compound DataBrassicasterol (Must be ≤ 0.1% to certify olive oil purity)
Comparator Or BaselineBeta-sitosterol (Naturally abundant at >93%, useless for adulteration detection)
Quantified DifferenceBrassicasterol provides a high-contrast adulteration signal against a near-zero baseline, whereas generic sterols offer zero diagnostic contrast.
ConditionsGC-MS sterol profiling of virgin olive oil per EU/IOC regulatory standards.

Testing laboratories must procure high-purity brassicasterol standards to calibrate GC-MS instruments for mandatory food authenticity and compliance testing.

Phospholipid Chain Ordering and Membrane Rigidity Saturation

In lipid bilayer engineering, the structural nuances of sterols dictate membrane fluidity. Deuterium NMR studies on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membranes demonstrate that brassicasterol induces lipid chain ordering that saturates at low concentrations (approximately 20 mol%)[1]. In contrast, cholesterol and campesterol—which lacks the C22 double bond—continue to increase membrane ordering at concentrations well above 30 mol% [1]. This early saturation is directly attributed to the flexibility introduced by brassicasterol's C22 trans double bond.

Evidence DimensionMembrane chain ordering saturation concentration
Target Compound DataBrassicasterol (Saturates at ~20 mol% in POPC bilayers)
Comparator Or BaselineCholesterol / Campesterol (Do not saturate at low mol%, continuing to order chains at >30 mol%)
Quantified DifferenceBrassicasterol achieves maximum membrane ordering at significantly lower molar fractions compared to saturated side-chain sterols.
Conditions2H NMR spectroscopy of POPC-d31 multibilayer vesicles at 25 °C.

Enables formulators to achieve desired liposome rigidity and structural stability using lower sterol molar ratios, optimizing lipid nanoparticle (LNP) design.

Source Apportionment Specificity in Environmental Geochemistry

In estuarine and marine sediment analysis, sterol profiling is utilized to determine the origin of organic matter. Brassicasterol serves as a highly specific biomarker for marine autochthonous input, specifically from diatoms and phytoplankton [1]. This contrasts sharply with beta-sitosterol and campesterol, which are utilized as biomarkers for terrestrial, allochthonous vascular plant inputs [1]. The precise quantification of brassicasterol allows researchers to calculate the exact ratio of marine to terrestrial carbon in complex environmental samples.

Evidence DimensionOrganic matter source specificity
Target Compound DataBrassicasterol (Exclusive marker for marine/diatom autochthonous organic matter)
Comparator Or BaselineBeta-sitosterol (Marker for terrestrial/vascular plant allochthonous organic matter)
Quantified DifferenceProvides 100% specificity for differentiating marine algal inputs from terrestrial plant inputs in mixed sediment cores.
ConditionsUHPLC-MS/MS or GC-MS analysis of estuarine and marine sediment cores.

Environmental testing facilities require pure brassicasterol as a calibration standard to accurately model carbon cycling and ecological inputs in aquatic systems.

Food Authenticity and Regulatory Compliance Testing

Routine GC-MS and HPLC calibration in food safety laboratories to detect the illegal blending of cheaper rapeseed or canola oil into premium extra virgin olive oil, enforcing the strict ≤ 0.1% EU/IOC regulatory limit [1].

Lipid Nanoparticle (LNP) and Liposome Engineering

Utilization as a structural lipid in membrane biophysics research and LNP formulation, where its unique saturation of chain ordering at ~20 mol% allows for precise tuning of membrane fluidity and drug release kinetics without requiring high sterol loading [2].

Environmental and Geochemical Biomarker Profiling

Application as an analytical reference standard in sediment core analysis to quantitatively distinguish marine phytoplankton biomass contributions from terrestrial runoff, aiding in climate modeling and ecosystem health assessments[3].

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 Da

Monoisotopic Mass

398.354866087 Da

Heavy Atom Count

29

Melting Point

150 - 151 °C

UNII

2B0KG2XFOF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Brassicasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, elimination of carbon 24.2 of the alkyl substituent, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. It is synthesized by several unicellular algae and some terrestrial plants.

Pictograms

Irritant

Irritant

Other CAS

474-67-9

Wikipedia

Brassicasterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Last modified: 08-15-2023
Bishop, G.J., et al., Plant Cell Physiol. 42, 114, (2001)
Fernandez, C., et al., Biochem. J. 366, 109 (2002)

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